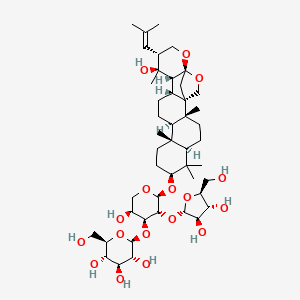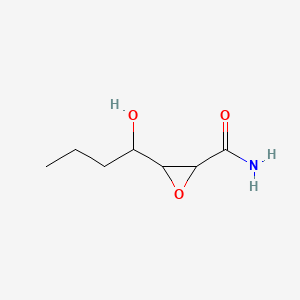
Oxiranecarboxamide, 3-(1-hydroxybutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranecarboxamide, 3-(1-hydroxybutyl)- is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159185 It is known for its unique structure, which includes an oxirane ring and a hydroxybutyl group
準備方法
The synthesis of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves several steps. One common method includes the reaction of an appropriate epoxide with a carboxamide under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
化学反応の分析
Oxiranecarboxamide, 3-(1-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Oxiranecarboxamide, 3-(1-hydroxybutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves its interaction with molecular targets through its oxirane ring and hydroxybutyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function or activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
類似化合物との比較
Oxiranecarboxamide, 3-(1-hydroxybutyl)- can be compared with other similar compounds, such as:
Oxiranecarboxamide: Lacks the hydroxybutyl group, making it less reactive in certain contexts.
3-(1-Hydroxybutyl)-oxirane: Similar structure but different functional groups, leading to varied reactivity and applications.
N-Hydroxybutyl-oxiranecarboxamide: Another related compound with distinct properties and uses
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-(1-hydroxybutyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4(9)5-6(11-5)7(8)10/h4-6,9H,2-3H2,1H3,(H2,8,10) |
InChIキー |
VJMHCXBCUJOZQK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1C(O1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


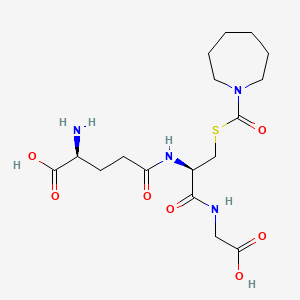
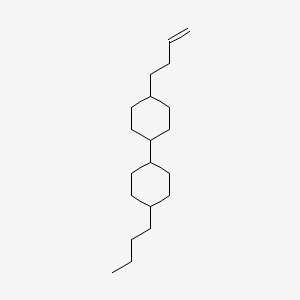
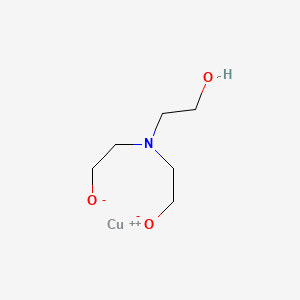
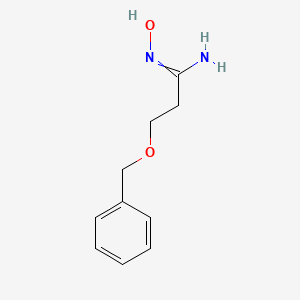
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
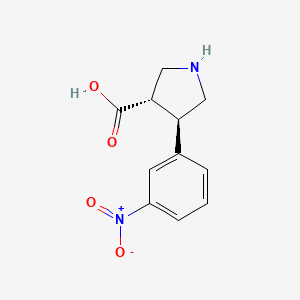
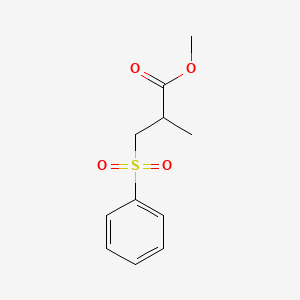
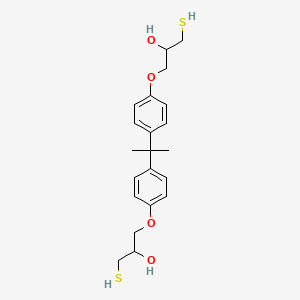
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
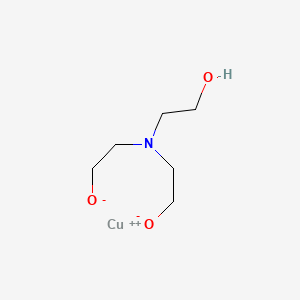
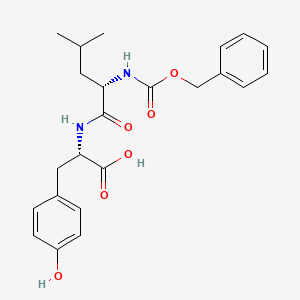
![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
